molecular formula C11H10ClNO B1625108 1,2-Dimethyl-1H-indole-3-carbonyl chloride CAS No. 65610-45-9

1,2-Dimethyl-1H-indole-3-carbonyl chloride

Cat. No. B1625108
CAS RN: 65610-45-9
M. Wt: 207.65 g/mol
InChI Key: QWAYNORAMQALCO-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-indole-3-carboxaldehyde is a related compound . It’s a heterocyclic building block with the empirical formula C11H11NO and a molecular weight of 173.21 .


Synthesis Analysis

Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .


Molecular Structure Analysis

The molecular structure of 1,2-dimethyl-1H-indole is available . It has a molecular weight of 145.2010 .


Chemical Reactions Analysis

Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported . For example, 2,3-dimethyl-1-(1-phenylethyl)indole was obtained as an amorphous yellow solid .

Safety And Hazards

The safety and hazards of 1,2-dimethyl-1H-indole-3-carboxaldehyde, a related compound, are provided by the supplier . It’s important to note that the supplier sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

Future Directions

Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance, and are often considered as a “privileged scaffold” within the drug discovery arena . Furthermore, they are versatile building blocks in synthesis, providing access to diverse heterocycles . Accordingly, indole synthesis has a long and distinguished history, and the many published protocols for generating and elaborating the indole core ensure that few indole structures are beyond the reach of the present-day synthetic chemist .

properties

IUPAC Name

1,2-dimethylindole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-10(11(12)14)8-5-3-4-6-9(8)13(7)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAYNORAMQALCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438201
Record name 1,2-Dimethyl-1H-indole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethyl-1H-indole-3-carbonyl chloride

CAS RN

65610-45-9
Record name 1,2-Dimethyl-1H-indole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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